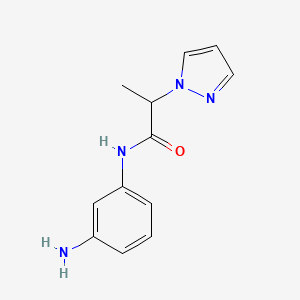

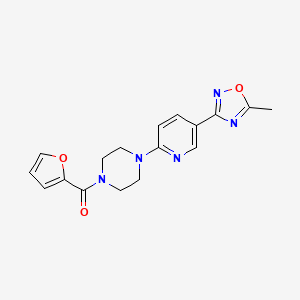

![molecular formula C17H22Cl2N2O B2561582 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride CAS No. 906744-84-1](/img/structure/B2561582.png)

1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[3-(Benzyloxy)phenyl]piperazine is a synthetic compound .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-[3-(Benzyloxy)phenyl]piperazine is 268.36 . The InChI code provides a specific identifier for the compound .Scientific Research Applications

Pharmacology

1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride: is a compound that has been identified as a key component in several blockbuster drugs . Its structural characteristics, such as the presence of two nitrogen atoms in the piperazine ring, make it a valuable moiety for enhancing pharmacokinetic profiles of drug candidates. This includes improving water solubility and bioavailability, as well as serving as hydrogen bond donors/acceptors which are crucial for receptor interaction .

Neuroscience

In neuroscience, the piperazine ring is prevalent in drugs with a wide range of therapeutic properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects . The versatility of the piperazine structure allows for significant modifications that can lead to the development of new neurological agents.

Biochemistry

Biochemically, 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride can be used as a precursor for synthesizing various bioactive molecules. Its reactivity facilitates its incorporation into complex structures, which is essential for the exploration of biochemical pathways and the development of biochemical assays .

Materials Science

In the field of materials science, this compound’s unique properties may be utilized in the synthesis of novel materials. Its molecular structure could potentially influence the development of materials with specific characteristics, such as enhanced durability or conductivity .

Analytical Chemistry

Analytical chemists might explore the use of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride in the development of new analytical methods. Its distinct chemical properties could be advantageous in chromatography, spectrometry, or as a standard in quantitative analysis .

Chemical Engineering

Chemical engineers could investigate the compound’s applications in process chemistry, particularly in the synthesis of complex chemical structures through C–H functionalization. This technique is crucial for creating more efficient and sustainable chemical processes .

Environmental Science

Environmental scientists could study the impact of 1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride on environmental systems. Understanding its degradation, bioaccumulation, and potential as an environmental contaminant is crucial for assessing environmental risks .

Medicinal Chemistry

Finally, in medicinal chemistry, the compound is part of the synthesis of various drugs. Its role in drug discovery is significant due to its basic and hydrophilic nature, which helps optimize the pharmacokinetic properties of pharmaceuticals .

Mechanism of Action

properties

IUPAC Name |

1-(3-phenylmethoxyphenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O.2ClH/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19;;/h1-8,13,18H,9-12,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFSKFWDBGWHNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Benzyloxy)phenyl]piperazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)

![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2561501.png)

![N-[2-(3-methylphenyl)ethyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2561507.png)

![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2561512.png)